Pomalidomida 4'-PEG2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

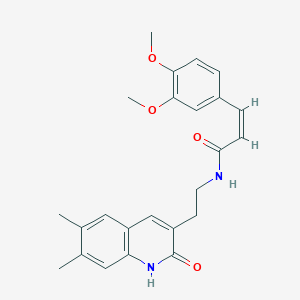

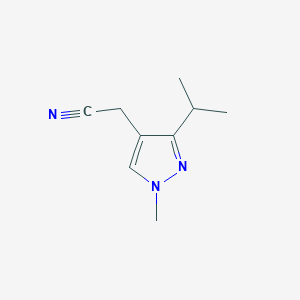

Pomalidomide 4'-PEG2-amine is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (Proteolysis Targeting Chimeras) technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Aplicaciones Científicas De Investigación

Pomalidomide 4'-PEG2-amine has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

Target of Action

Pomalidomide 4’-PEG2-amine is a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for this compound . It plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .

Mode of Action

The compound incorporates an E3 ligase ligand plus a PEG2 linker with a terminal amine, ready for conjugation to a target protein ligand . This structure allows it to bind to cereblon, enabling the recruitment of specific proteins for degradation . This process is part of the PROTAC (Proteolysis-Targeting Chimeras) technology, a strategy used to selectively degrade disease-causing proteins .

Biochemical Pathways

The primary biochemical pathway affected by Pomalidomide 4’-PEG2-amine is the ubiquitin-proteasome system . By binding to cereblon, the compound can target specific proteins for degradation . This process can influence various downstream effects, depending on the proteins targeted.

Pharmacokinetics

Pomalidomide, a related compound, is known to be absorbed with maximum plasma concentration reached at a median time between 2 and 3 hours after a clinically relevant dose . More than 70% is absorbed following administration of a single oral dose . The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increased in an approximately dose-proportional manner .

Result of Action

The molecular and cellular effects of Pomalidomide 4’-PEG2-amine’s action depend on the specific proteins targeted for degradation. In the context of multiple myeloma, pomalidomide has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide . It has shown robust clinical activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .

Análisis Bioquímico

Biochemical Properties

Pomalidomide 4’-PEG2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is a functionalized cereblon ligand, which means it can bind to cereblon, a protein that serves as a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex .

Cellular Effects

Pomalidomide 4’-PEG2-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the cereblon protein, which plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pomalidomide 4’-PEG2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a cereblon ligand, it binds to cereblon, thereby modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex .

Dosage Effects in Animal Models

The effects of Pomalidomide 4’-PEG2-amine vary with different dosages in animal models

Metabolic Pathways

Pomalidomide 4’-PEG2-amine is involved in certain metabolic pathways. It is extensively metabolized prior to excretion, with clearance pathways including cytochrome P450-mediated hydroxylation with subsequent glucuronidation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide 4'-PEG2-amine involves the conjugation of Thalidomide with a PEG linker. The process typically includes the following steps:

Activation of Thalidomide: Thalidomide is activated by reacting with a suitable activating agent.

PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form the conjugate.

Purification: The resulting product is purified using techniques such as chromatography to obtain Pomalidomide 4'-PEG2-amine in high purity

Industrial Production Methods

Industrial production of Pomalidomide 4'-PEG2-amine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Thalidomide and PEG linker are reacted in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity

Análisis De Reacciones Químicas

Types of Reactions

Pomalidomide 4'-PEG2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions

Major Products

The major products formed from these reactions include various derivatives of Pomalidomide 4'-PEG2-amine with modified functional groups, which can be used for further research and applications .

Comparación Con Compuestos Similares

Similar Compounds

Thalidomide-PEG2-C2-NH2: Similar structure but without the hydrochloride group.

Thalidomide-O-amido-PEG3-C2-NH2: Incorporates a 3-unit PEG linker instead of a 2-unit PEG linker.

Thalidomide-5-NH-PEG2-NH2 hydrochloride: Another variant with a different linker structure

Uniqueness

Pomalidomide 4'-PEG2-amine is unique due to its specific linker structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it particularly suitable for certain applications in PROTAC technology and targeted protein degradation .

Propiedades

IUPAC Name |

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6.ClH/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;/h1-3,14,21H,4-11,20H2,(H,22,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBZEYIXXZHGNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2357504.png)

![3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2357505.png)

![(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one](/img/structure/B2357507.png)

![Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2357509.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2357514.png)

![4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2357516.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2357521.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)